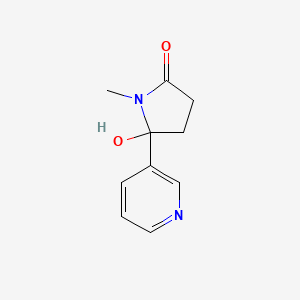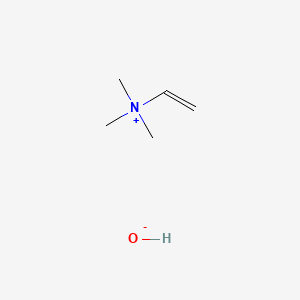
2-Methyl-1-pentadecene
Vue d'ensemble
Description
2-Methyl-1-pentadecene is a long-chain hydrocarbon that belongs to the family of alkenes. It is commonly used in scientific research applications as a model compound for studying the biochemical and physiological effects of hydrocarbons.
Applications De Recherche Scientifique
2-Methyl-1-pentadecene is commonly used in scientific research as a model compound for studying the biochemical and physiological effects of hydrocarbons. It has been used in studies investigating the effects of hydrocarbons on cell membranes, lipid metabolism, and oxidative stress. Additionally, 2-Methyl-1-pentadecene has been used as a model compound for investigating the biodegradation of hydrocarbons in the environment.
Mécanisme D'action
The mechanism of action of 2-Methyl-1-pentadecene is not fully understood. However, it is believed that it may act as a surfactant, disrupting the structure and function of cell membranes. Additionally, it may interfere with lipid metabolism and cause oxidative stress.
Biochemical and Physiological Effects
Studies have shown that exposure to 2-Methyl-1-pentadecene can have a variety of biochemical and physiological effects. It has been shown to cause lipid peroxidation, DNA damage, and alterations in the expression of genes involved in lipid metabolism. Additionally, exposure to 2-Methyl-1-pentadecene has been shown to affect the activity of enzymes involved in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-1-pentadecene in lab experiments is that it is a relatively simple compound that can be easily synthesized. Additionally, it is a stable compound that can be stored for long periods of time. However, one limitation of using 2-Methyl-1-pentadecene is that it may not accurately represent the effects of more complex hydrocarbons found in the environment.
Orientations Futures
There are several future directions for research involving 2-Methyl-1-pentadecene. One area of research could focus on investigating the effects of 2-Methyl-1-pentadecene on different types of cells and tissues. Additionally, future research could investigate the biodegradation of 2-Methyl-1-pentadecene in the environment and the potential for bioremediation. Finally, research could focus on developing new methods for synthesizing 2-Methyl-1-pentadecene and other long-chain hydrocarbons.
Propriétés
IUPAC Name |
2-methylpentadec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32/c1-4-5-6-7-8-9-10-11-12-13-14-15-16(2)3/h2,4-15H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQJRKLMXMTXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880683 | |
| Record name | 1-pentadecene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-pentadecene | |
CAS RN |
29833-69-0 | |
| Record name | 2-Methyl-1-pentadecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029833690 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-pentadecene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-METHYL-1-PENTADECENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YMF9F3MP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7H-Pyrrolo[3,2-f]quinazoline-1,3-diamine](/img/structure/B1615789.png)

![(1-Acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl) acetate](/img/structure/B1615794.png)

![Benzenesulfonic acid, 4-[[4-(dimethylamino)phenyl]azo]-](/img/structure/B1615797.png)

![5-Methylbenzo[c]phenanthrene](/img/structure/B1615799.png)



